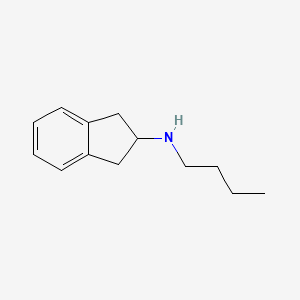
N-butyl-2,3-dihydro-1H-inden-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-2,3-dihydro-1H-inden-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an indene ring system fused with an amine group and a butyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,3-dihydro-1H-inden-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene with butylamine in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
化学反应分析
Types of Reactions
N-butyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of N-substituted derivatives.
科学研究应用
N-butyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-butyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring system may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-methyl-2,3-dihydro-1H-inden-2-amine
- N-ethyl-2,3-dihydro-1H-inden-2-amine
- N-propyl-2,3-dihydro-1H-inden-2-amine
Uniqueness
N-butyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific side chain length and the resulting steric and electronic effects. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
N-butyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H19N/c1-2-3-8-14-13-9-11-6-4-5-7-12(11)10-13/h4-7,13-14H,2-3,8-10H2,1H3 |
InChI 键 |
USGDCMIVRWBLEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1CC2=CC=CC=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


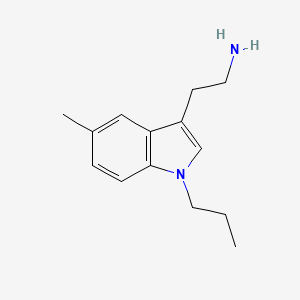
![2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)
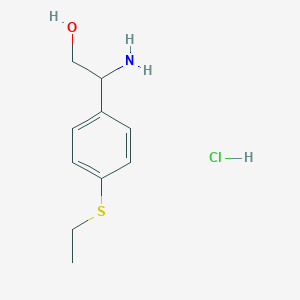

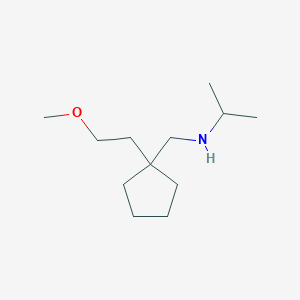

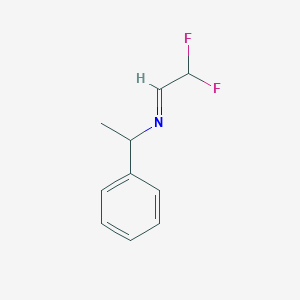
![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)


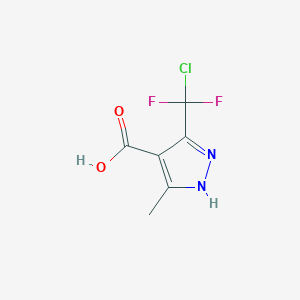

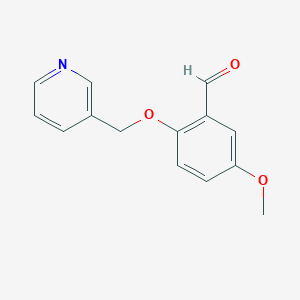
![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)
